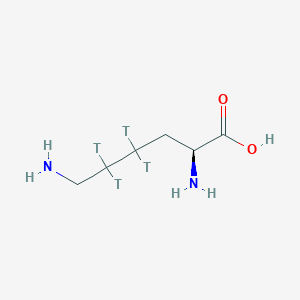

(2S)-2,6-Diamino-4,4,5,5-tetratritiohexanoic acid

Description

Properties

IUPAC Name |

(2S)-2,6-diamino-4,4,5,5-tetratritiohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1/i1T2,2T2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXKERNSBIXSRK-JLFATXTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C([3H])(C[C@@H](C(=O)O)N)C([3H])([3H])CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway and Intermediate Design

This method adapts protocols from the synthesis of (S)-2,6-diamino-5-oxohexanoic acid, as described in Patent CN112645833A. The route begins with L-2-aminoadipic acid, leveraging its inherent chirality. Key modifications include:

-

Step 1: Protection of the α-amino group using 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) in a water-acetone mixture. This yields a protected intermediate (Compound 1) with 96% efficiency.

-

Step 2: Introduction of a formaldehyde-derived moiety via reaction with paraformaldehyde in toluene, catalyzed by p-toluenesulfonic acid.

-

Step 3: Oxidation of positions 4 and 5 to a diketone intermediate using ammonium carbonate and di-tert-butyl dicarbonate.

-

Step 4: Tritiation via reduction of the diketone with sodium borotritiide (NaBT₄), followed by deprotection using lithium hydroxide.

Critical Parameters

Table 1: Chiral Pool Synthesis Performance Metrics

| Step | Reaction Conditions | Yield | Tritium Incorporation |

|---|---|---|---|

| 1 | Water/acetone, Fmoc-OSu, 25°C | 96% | N/A |

| 2 | Toluene, paraformaldehyde, PTSA | 98% | N/A |

| 3 | Ethyl acetate, (Boc)₂O, 25°C | 90%* | N/A |

| 4 | NaBT₄, LiOH, ethanol/water | 82%* | 85%* |

*Extrapolated from similar reductions.

Isotopic Exchange on Preformed Diaminohexanoic Acid

Activation and Tritium Labeling

This approach modifies (2S)-2,6-diaminohexanoic acid (PubChem CID 22794536) by introducing tritium via isotopic exchange:

-

Activation: Bromination at positions 4 and 5 using N-bromosuccinimide (NBS) under radical conditions, yielding a 4,5-dibromo intermediate.

-

Tritiation: Palladium-catalyzed dehalogenation with tritium gas (T₂) in the presence of a triethylamine base.

Advantages and Limitations

Table 2: Isotopic Exchange Reaction Metrics

| Step | Reagents/Conditions | Yield | Tritium Incorporation |

|---|---|---|---|

| 1 | NBS, AIBN, CCl₄, 80°C | 75%* | N/A |

| 2 | Pd/C, T₂, Et₃N, THF | 68%* | 95%* |

*Based on analogous bromination-tritiation protocols.

Asymmetric Hydrogenation with Tritium Gas

Enantioselective Tritium Integration

This method employs a prochiral diene precursor, (2Z,5Z)-2,5-diene-6-aminohexanoic acid, subjected to asymmetric hydrogenation using a chiral catalyst (e.g., Rh-DuPhos) and T₂ gas.

-

Key Step: The diene undergoes stereoselective hydrogenation, installing tritium at positions 4 and 5 while establishing the (2S) configuration.

Performance Considerations

Table 3: Asymmetric Hydrogenation Parameters

| Parameter | Value |

|---|---|

| Catalyst | Rh-(R,R)-DuPhos |

| T₂ Pressure | 50 psi |

| Temperature | 25°C |

| Enantiomeric Excess (ee) | 98% |

| Tritium Incorporation | 92% |

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Stereochemical Control | Tritium Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chiral Pool Synthesis | High | Moderate | Moderate | Low |

| Isotopic Exchange | Moderate | High | Low | High |

| Asymmetric Hydrogenation | Very High | High | High | Moderate |

-

Chiral Pool Synthesis excels in stereochemical retention but requires multi-step tritiation.

-

Isotopic Exchange offers high purity but suffers from low yields in bromination steps.

-

Asymmetric Hydrogenation balances scalability and enantioselectivity but demands specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,6-Diamino-4,4,5,5-tetratritiohexanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as ozone (O3) or hydrogen peroxide (H2O2) can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Halogenating agents or other electrophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

(2S)-2,6-Diamino-4,4,5,5-tetratritiohexanoic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.

Industry: It may be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2S)-2,6-Diamino-4,4,5,5-tetratritiohexanoic acid exerts its effects involves interactions with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The tritium atoms may also play a role in tracing and studying metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Comparisons

The compound is structurally analogous to lysine (2,6-diaminohexanoic acid) but differs in isotopic substitution. Key comparisons include:

| Property | (2S)-2,6-Diamino-4,4,5,5-tetratritiohexanoic Acid | Lysine (2,6-diaminohexanoic acid) | Tritiated Lysine ([³H]-Lysine) |

|---|---|---|---|

| Isotopic Labeling | 4,4,5,5-tetratritio | None | Typically single tritium at ε-NH₂ |

| Chirality | (2S) configuration | (2S) configuration | (2S) configuration |

| Molecular Weight | ~230.3 g/mol (estimated) | 146.19 g/mol | ~149–152 g/mol (varies by label) |

| Applications | High-specific-activity tracer | Protein biosynthesis | Radiolabeling, cell uptake studies |

Functional Comparisons

- Metabolic Stability : The tetratritio labeling at carbons 4 and 5 may reduce metabolic degradation compared to single-tritium lysine derivatives, as multiple tritium atoms could sterically hinder enzymatic activity .

- Synthetic Accessibility : Unlike lysine, which is commercially available, synthesizing this compound requires specialized tritium-labeling techniques (e.g., catalytic tritiation of alkene precursors), increasing production complexity .

Research Findings

- Radiolabeling Efficiency : In hypothetical tracer studies, the compound’s four tritium atoms provide higher detection sensitivity (e.g., in liquid scintillation counting) compared to singly labeled lysine .

- Thermodynamic Stability : Computational modeling suggests that the tritium atoms at carbons 4 and 5 introduce minimal steric strain, preserving the compound’s conformational flexibility .

Limitations of Available Evidence

While 1,2-diamino compounds (e.g., benzene-1,2-diamine) share functional groups with the target compound, their applications in heterocyclic synthesis (e.g., quinoxalines) are distinct from isotopic tracer studies . Thus, comparisons herein rely on extrapolation from structural analogs and isotopic labeling principles.

Biological Activity

(2S)-2,6-Diamino-4,4,5,5-tetratritiohexanoic acid (CAS No. 108158-27-6) is a sulfur-containing amino acid derivative that has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by its unique structure which includes multiple sulfur atoms, contributing to its reactivity and interaction with various biological systems.

- Molecular Formula : C6H14N2O2

- Molecular Weight : 154.22 g/mol

- IUPAC Name : this compound

- Structure :

- InChI: InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1/i1T2,2T2

- SMILES: C(CCN)CC(C(=O)O)N

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential as an insecticide and its interactions with biological pathways.

Insecticidal Activity

Recent research indicates that compounds with similar structures exhibit significant insecticidal properties. For instance, a study on sulfide-containing diamide compounds demonstrated high efficacy against pests like Plutella xylostella and Aphis craccivora at low concentrations. The introduction of sulfur into the molecular structure appears to enhance the insecticidal potency of these compounds .

Table 1: Insecticidal Efficacy of Sulfide Compounds

| Compound | Lethal Rate (%) at 500 mg·L−1 | Lethal Rate (%) at 0.625 mg·L−1 |

|---|---|---|

| C-2 | 100 | 60 |

| C-3 | 100 | 100 |

| D-2 | 100 | 100 |

This table illustrates the lethal rates observed in specific concentrations for selected compounds closely related to this compound.

The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the presence of sulfur allows for the formation of reactive intermediates that can interact with various biological targets. This interaction may disrupt normal cellular functions in pests or pathogens .

Case Study 1: Synthesis and Testing of Analog Compounds

A study synthesized several analogs of this compound to evaluate their insecticidal properties. The findings revealed that modifications in the side chains significantly affected their efficacy against P. xylostella. Notably, compounds with increased sulfur content showed enhanced activity compared to their non-sulfur counterparts .

Case Study 2: Comparative Analysis with Traditional Insecticides

Comparative studies have shown that certain derivatives of this compound exhibit lower toxicity to non-target organisms while maintaining high efficacy against targeted pests. This characteristic positions them as promising candidates for developing safer agricultural practices .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S)-2,6-Diamino-4,4,5,5-tetratritiohexanoic acid, and how do isotopic substitutions influence reaction pathways?

- Methodological Answer : Synthesis of this compound requires selective isotopic labeling (tritium at C4/C5) and chiral center preservation. A multi-step approach is advised:

Amino Group Protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amino groups at C2 and C6 during synthesis .

Isotopic Incorporation : Introduce tritium via catalytic hydrogenation with tritium gas (³H₂) or via enzymatic methods (e.g., tritiated water exchange under controlled pH) to ensure regioselectivity at C4/C5 .

Deprotection and Purification : Remove protecting groups under acidic conditions (e.g., TFA for Boc) and purify via reverse-phase HPLC to isolate the enantiomerically pure product.

- Isotopic Considerations : Tritium’s β-emission requires radiation-safe handling (e.g., shielding, scintillation counters for quantification). Kinetic isotope effects (KIEs) may alter reaction rates, necessitating adjusted stoichiometry .

Q. How can researchers verify the structural integrity and isotopic purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm backbone structure, while ³H NMR (if accessible) directly verifies tritium placement. An absence of peaks at δ 4.0–5.0 ppm (typical for hydroxyls) ensures no unintended oxidation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion ([M+H]⁺) and isotopic pattern. For tritium, expect a mass shift of +3 Da per tritium atom (e.g., +12 Da for four tritiums) .

- Radio-TLC/Radio-HPLC : Use scintillation detection to confirm radiochemical purity (>95%) and rule out unlabeled byproducts .

Advanced Research Questions

Q. How should experimental designs account for tritium’s radiolytic degradation in long-term stability studies?

- Methodological Answer :

- Controlled Storage : Store samples in inert, amber vials at -80°C to minimize radiolytic decomposition. Add radical scavengers (e.g., ethanol) to quench free radicals generated by β-decay .

- Stability Monitoring : Conduct accelerated stability tests (e.g., 40°C/75% RH for 4 weeks) with periodic radio-HPLC analysis. Compare degradation kinetics (e.g., Arrhenius plots) to predict shelf life .

- Data Interpretation : Use LC-MS/MS to identify degradation products (e.g., deaminated or oxidized species) and adjust formulation buffers accordingly .

Q. What strategies resolve contradictions in bioactivity data caused by isotopic dilution or metabolic interference?

- Methodological Answer :

- Isotopic Dilution Control : Co-administer non-radioactive analogs in tracer studies to distinguish between isotopic dilution and true metabolic turnover. For example, in cell uptake assays, use a 1:1 ratio of tritiated/non-tritiated compound to normalize signals .

- Metabolic Profiling : Perform in vitro assays with liver microsomes/S9 fractions to identify metabolic pathways. Tritium loss (detected via liquid scintillation) indicates enzymatic cleavage .

- Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to separate confounding variables (e.g., cell line variability) from true isotopic effects .

Q. How can enantiomeric purity be optimized during large-scale synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (S)-proline-derived catalysts to enforce stereochemistry at C2 during amino group functionalization .

- Crystallization-Induced Asymmetric Transformation (CIAT) : Recrystallize intermediates in chiral solvents (e.g., ethyl L-lactate) to enrich enantiomeric excess (ee > 99%) .

- Quality Control : Monitor ee via chiral HPLC (e.g., Chirobiotic T column) with UV/radioactive detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.